o-Phenylenediamine

Description

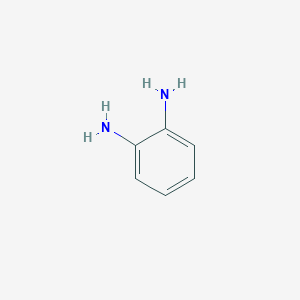

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOCULIXLDCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2, Array | |

| Record name | 1,2-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25667-98-5, 615-28-1 (di-hydrochloride) | |

| Record name | Poly(o-phenylenediamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25667-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025881 | |

| Record name | 1,2-Phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-phenylenediamine appears as colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid. Used in manufacture of dyes, photography, organic synthesis., Other Solid, Colorless to brownish-yellow solid that darkens on exposure to light and air; [CHEMINFO], BROWN-TO-YELLOW CRYSTALS. TURNS DARK ON EXPOSURE TO LIGHT., Colorless monoclinic crystals if pure; technical grade brownish-yellow crystals or a sandy brown solid. | |

| Record name | 1,2-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/758 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

493 to 496 °F at 760 mmHg (NTP, 1992), 257 °C, 256-258 °C, 493-496 °F | |

| Record name | 1,2-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/758 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

313 °F (NFPA, 2010), 313 °F; 156 °C (Closed cup), 156 °C c.c., 313 °F | |

| Record name | 1,2-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/758 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Because of ... limited solubility in cold water/o-phenylenediamine/ can be recrystalized from water, Freely soluble in alcohol, chloroform, ether, Soluble in water, ethyl ether, benzene, chloroform; very soluble in ethanol, In water, 4.07X10+4 mg/L at 35 °C, Solubility in water, g/100ml at 35 °C: 0.4 | |

| Record name | 1,2-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.73 | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.06X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.0013 | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Brownish-yellow leaflets from water; plates from chloroform, Tan crystals or leaflets from water, White crystalline solid when pure | |

CAS No. |

95-54-5 | |

| Record name | 1,2-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B713N8Q0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/758 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

216 to 219 °F (NTP, 1992), 219 °F, 102.1 °C, 103-104 °C, 216-219 °F | |

| Record name | 1,2-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1441 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-PHENYLENEDIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/758 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic Methodologies and Reaction Mechanisms of O Phenylenediamine

Advanced Synthetic Routes to o-Phenylenediamine Derivatives

The reactivity of this compound allows for its derivatization through several synthetic pathways, leading to compounds with significant applications in pharmaceuticals, materials science, and coordination chemistry.

Condensation Reactions with Aldehydes and Ketones

The condensation of this compound with aldehydes and ketones is a cornerstone for the synthesis of various heterocyclic systems, most notably benzimidazoles and benzodiazepines. nih.govresearchgate.net These reactions typically proceed via the formation of an initial imine, followed by cyclization.

The reaction between this compound and aldehydes can lead to the formation of 2-substituted benzimidazoles. nih.gov This process often involves a dehydrogenated coupling followed by oxidative cyclodehydrogenation. nih.gov A variety of catalytic systems, including inorganic salts, zeolites, and metal oxides, have been developed to promote these transformations under greener conditions. nih.gov For instance, supported gold nanoparticles (Au/TiO2) have been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles from this compound and aldehydes at ambient conditions. nih.gov

Similarly, the reaction with ketones can yield 1,5-benzodiazepine derivatives. researchgate.netrsc.org For example, the condensation of this compound with various ketones in the presence of silver nitrate (B79036) under solvent-free conditions produces 2,3-dihydro-1H-1,5-benzodiazepines. researchgate.net The choice of catalyst and reaction conditions can significantly influence the product distribution and yield.

Table 1: Synthesis of Benzodiazepine Derivatives via Condensation of this compound with Ketones

| Ketone | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetone | AgNO₃ | Solvent-free | 2,2,4-trimethyl-2,3-dihydro-1H-benzo[b] researchgate.netderpharmachemica.comdiazepine | - | researchgate.net |

| 1,3-Diphenyl-1,3-propanedione | MESOSI#KTPA | Solvent-free | 3H-1,5-benzodiazepine derivative | High | researchgate.net |

| α,β-Unsaturated Ketones | Glacial Acetic Acid | Ethanol (B145695) | 1H-1,5-Benzodiazepines with a chromene ring | 39-67 | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Reactions with Carboxylic Acids and Their Derivatives

The reaction of this compound with carboxylic acids and their derivatives is a classical and widely used method for the synthesis of 2-substituted benzimidazoles. nih.govsemanticscholar.org This reaction, known as the Phillips-Ladenburg reaction, typically requires heating the reactants, often in the presence of an acid catalyst like hydrochloric acid or polyphosphoric acid. semanticscholar.orgslideshare.net

The reaction with formic acid, for instance, leads to the formation of the parent benzimidazole (B57391). slideshare.netwikipedia.org The mechanism involves the initial formation of a monoacyl derivative of this compound, which then undergoes intramolecular cyclization with the elimination of a water molecule. slideshare.netacs.org Various catalysts and conditions have been explored to improve the efficiency and environmental friendliness of this reaction. For example, the use of ammonium (B1175870) chloride as a catalyst in ethanol at 80-90°C has been reported to give good yields of benzimidazole derivatives. semanticscholar.org Microwave-assisted synthesis in the presence of alumina-methanesulfonic acid (AMA) has also been shown to be an efficient method. researchgate.net

Table 2: Synthesis of Benzimidazoles from this compound and Carboxylic Acids

| Carboxylic Acid | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Formic Acid (90%) | None | 100°C, 2h | Benzimidazole | 85 | slideshare.net |

| Aromatic Acids | NH₄Cl | EtOH, 80-90°C | 2-Arylbenzimidazoles | 72-90 | semanticscholar.org |

| 4-Aminobenzoic Acid | Polyphosphoric Acid | Xylene, reflux, 6h | 2-(4-Aminophenyl)-1H-benzimidazole | 51 | semanticscholar.org |

| Formic Acid | ZnO nanoparticles | 70°C | 5-Methyl-1H-benzimidazole (from 4-methyl-1,2-phenylenediamine) | 94 | semanticscholar.org |

This table is interactive and can be sorted by clicking on the column headers.

Formation of Schiff Bases and Metal Chelates

This compound readily condenses with aldehydes and ketones to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) group. derpharmachemica.comajol.info These Schiff bases are versatile ligands capable of coordinating with various metal ions to form stable metal complexes. derpharmachemica.comisca.meresearchgate.net The resulting metal chelates often exhibit interesting chemical properties and potential applications in catalysis and materials science.

The synthesis of these Schiff bases is typically achieved by refluxing this compound with the corresponding carbonyl compound in a suitable solvent like ethanol. derpharmachemica.comisca.me The formation of the Schiff base can be facilitated by the addition of a few drops of an acid catalyst, such as glacial acetic acid. derpharmachemica.com

The Schiff base ligands, often acting as tetradentate ligands, coordinate with metal ions through the nitrogen atoms of the imine groups and other donor atoms present in the ligand structure, such as phenolic oxygen. isca.meproquest.com A wide variety of transition metal complexes with this compound-derived Schiff bases have been synthesized and characterized, including those of copper(II), nickel(II), cobalt(II), and iron(III). derpharmachemica.comisca.me

Table 3: Examples of Schiff Bases and Metal Complexes Derived from this compound

| Carbonyl Compound | Metal Ion | Ligand Type | Complex Geometry (Proposed) | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Cu(II), Ni(II), Co(II) | Tetradentate | - | derpharmachemica.com |

| Isatin/Acetyl acetone/2-hydroxy Naphthaldehyde | Fe(III) | Tetradentate | Octahedral | isca.me |

| Ofloxacin | Ni(II), Mn(II), Zn(II) | Tetradentate | - | ajol.info |

| 2-Hydroxy-1-naphthaldehyde | Mn(II), Co(II), Zn(II) | - | - | researchpublish.com |

This table is interactive and can be sorted by clicking on the column headers.

Cyclocondensation Reactions for Heterocyclic Synthesis

Cyclocondensation reactions involving this compound are fundamental for the synthesis of a variety of nitrogen-containing heterocyclic compounds. chim.it Quinoxalines, for example, are readily prepared by the condensation of this compound with 1,2-dicarbonyl compounds. chim.itencyclopedia.pub This reaction is a classic and efficient method for constructing the quinoxaline (B1680401) ring system.

In addition to 1,2-dicarbonyls, other substrates can be used for quinoxaline synthesis. For instance, α-haloketones can react with this compound to yield quinoxalines. chim.it The reaction conditions for these cyclocondensations can be varied, with some methods employing catalysts to improve yields and reaction times. encyclopedia.pub

Another important class of heterocycles synthesized via cyclocondensation are benzimidazoles. The reaction of this compound with α-ketothioesters in the presence of an acid catalyst provides a novel route to 2-acylbenzimidazoles. bohrium.comrsc.org Furthermore, the cyclocondensation of N-alkynyl-substituted o-phenylenediamines with reagents like phenyl isothiocyanate can lead to more complex fused heterocyclic systems, such as 1,3-dihydro-2H-benzimidazole-2-thiones and derpharmachemica.comsemanticscholar.orgthiazolo[3,2-a]benzimidazoles. researchgate.net

Green Synthesis Approaches for this compound Compounds

In recent years, there has been a significant focus on developing environmentally benign or "green" synthetic methods for the preparation of this compound derivatives. bohrium.com These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One strategy involves the use of water as a green solvent. For example, an ultrasound-irradiated, catalyst-free protocol for the synthesis of fused quinoxaline derivatives from substituted o-phenylenediamines has been developed using water as the reaction medium. nih.gov Another approach focuses on catalyst-free reactions under reflux conditions in green solvents like ethanol for the synthesis of quinoxaline derivatives from this compound and phenacyl bromides. nih.gov

The use of multicomponent reactions is another hallmark of green chemistry, as they allow for the synthesis of complex molecules in a single step, thus improving atom economy. bohrium.com this compound is a valuable precursor in such reactions for the synthesis of various N-based heterocycles. bohrium.com For instance, the synthesis of 1,5-benzodiazepine derivatives can be achieved through a three-component reaction of this compound, dimedone, and an aromatic aldehyde. rsc.org

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms of this compound transformations is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of benzimidazoles from this compound and carboxylic acids is believed to proceed through the initial formation of a monoacyl derivative. acs.org This intermediate then undergoes an intramolecular cyclization, with the elimination of water, to form the benzimidazole ring. slideshare.netacs.org

In the reaction of this compound with aldehydes to form benzimidazoles, two main pathways have been proposed. beilstein-journals.org One pathway involves the formation of a bisimine intermediate, which then rearranges to form the 1,2-disubstituted benzimidazole. beilstein-journals.org An alternative pathway involves a monoamine cyclocondensation followed by an aminal/immonium rearrangement. beilstein-journals.org The selectivity between the formation of 2-substituted and 1,2-disubstituted benzimidazoles can be influenced by the choice of catalyst. beilstein-journals.org

The oxidation of this compound has also been the subject of mechanistic studies. In the context of nanozyme-catalyzed oxidation, it has been found that the reaction can proceed via a polymerization mechanism on the surface of the nanozymes, leading to the formation of poly(this compound). nih.gov This is a distinct mechanism from that observed with natural enzymes. nih.gov

Autocatalytic Oxidation Mechanisms

The oxidation of this compound can proceed through an autocatalytic mechanism, where a product of the reaction acts as a catalyst for the same reaction. This phenomenon has been observed in photo-induced oxidation processes.

A notable example is the direct blue light-induced autocatalytic oxidation of OPD to produce 2,3-diaminophenazine (oxOPD). nih.gov The proposed mechanism for this photo-oxidation involves a resonant energy transfer between the electronically excited oxOPD and dissolved oxygen. This energy transfer generates singlet state oxygen, a species with high oxidation capacity, which then accelerates the oxidation of OPD. nih.gov This process is significant as it provides a tunable method for OPD oxidation, which can be enhanced by certain molecules. For instance, triaminotrinitrobenzene (TATB) has been shown to enhance the photoinduced autocatalytic oxidation of OPD by inhibiting the aggregation-caused quenching of the fluorescent product, oxOPD. nih.gov

Autocatalytic reactions are also pivotal in the design of fluorescent sensors. For example, the presence of certain metal ions like Cu²⁺ and Ag⁺ can trigger the oxidation of non-fluorescent OPD to the highly fluorescent oxOPD, forming the basis of sensitive detection methods. nih.govacs.org In the case of Ag⁺, the reaction is autocatalytic, where the formation of silver nanoparticles (Ag NPs) during the reaction further catalyzes the oxidation of OPD. nih.gov

Key Findings in Autocatalytic OPD Oxidation:

| Trigger | Mechanism | Key Observation | Enhancing Agent |

| Blue Light Irradiation | Resonant energy transfer from excited oxOPD to O₂ to form singlet oxygen. nih.gov | Generation of 2,3-diaminophenazine (oxOPD). nih.gov | Triaminotrinitrobenzene (TATB). nih.gov |

| Ag⁺ ions | Autocatalytic formation of Ag NPs that catalyze OPD oxidation. nih.gov | Fluorescence "turn-on" due to oxOPD formation. nih.gov | N/A |

| Cu²⁺ ions | Direct oxidation of OPD to oxOPD. nih.gov | Strong fluorescence from oxOPD. nih.gov | N/A |

Electropolymerization Mechanisms

Electropolymerization is a common method to produce poly(this compound) (PPD) films with various applications. The mechanism is complex and highly dependent on experimental conditions such as pH and applied potential. acs.org

The process generally initiates with the oxidation of the OPD monomer to a radical cation at a specific potential, for instance, around +0.25 V (vs Ag/AgCl). ucla.edu This initiation step leads to the formation of oligomers and subsequently the polymer film on the electrode surface. ucla.edu The growth of the PPD film can be monitored by techniques like cyclic voltammetry, where a decrease in the oxidation current in subsequent sweeps indicates the formation of a passivating polymer layer. ucla.edu

Research indicates that the resulting polymer film is not homogenous and often consists of more than one component. koreascience.krtandfonline.com One of these components, which is primarily formed during the initial stages of electropolymerization, is electrochemically active and can mediate electron transfer for reactions like oxygen reduction. koreascience.krtandfonline.com It has been suggested that this active component possesses a structural unit similar to the cyclic dimer of OPD, 2,3-diaminophenazine. koreascience.krtandfonline.com

A detailed mechanistic pathway suggests that chain propagation competes with intramolecular oxidation processes. These competing reactions can lead to the formation of phenazine (B1670421) or 1,4-benzoquinonediimine units within the polymer structure. The relative prevalence of these units is dictated by the polymerization conditions, particularly pH and the electrode potential. acs.org

Factors Influencing this compound Electropolymerization:

| Parameter | Effect | Reference |

| pH | Influences the structure and properties of the resulting PPD film. Affects the competition between chain propagation and intramolecular oxidation. acs.orgnanotechunn.com | acs.orgnanotechunn.com |

| Potential | The oxidation potential initiates the formation of radical cations, leading to oligomerization and polymerization. The potential range can dictate the resulting polymer structure. acs.orgucla.edu | acs.orgucla.edu |

| Anions | The nature of the electrolyte anion can govern the redox process, likely through diffusion of cations and anions, thereby modulating the electrical and optical properties of the PPD film. tandfonline.com | tandfonline.com |

Dimerization versus Polymerization in Oxidation Processes

During the oxidation of this compound, a key mechanistic bifurcation is the competition between dimerization to form 2,3-diaminophenazine (DAP) and polymerization to yield poly(this compound) (polyOPD). nih.govnih.govacs.org This competition is particularly relevant in catalytic and electrochemical oxidation processes. nih.govnih.govacs.org

Traditionally, the nanoparticle-catalyzed oxidation of OPD was thought to solely produce the dimer, DAP, which is responsible for a characteristic yellow color with an absorbance maximum at 425 nm. nih.govacs.org However, recent studies have revealed that the reaction can produce a mixture of DAP and polyOPDs. nih.govnih.govacs.org The formation of polyOPDs can significantly affect colorimetric assays that rely on the generation of DAP, as polyOPDs have different optical properties. nih.govnih.govacs.org

Several reaction parameters have been identified as major determinants in the dimerization versus polymerization pathways:

Reactant Concentrations: The concentrations of OPD and the oxidizing agent (e.g., H₂O₂) can influence the reaction kinetics and favor one pathway over the other. nih.govnih.gov

Anion Types: The presence of certain anions, such as chloride ions from NaCl, can induce the polymerization of OPD, sometimes in the midst of its oxidative dimerization. nih.govacs.org This can lead to unexpected changes in absorbance at 425 nm. nih.govnih.gov In contrast, using salts like NaNO₃ may provide the desired ionic strength without promoting unwanted polymerization. nih.gov

Temperature: The reaction temperature is another critical factor that can shift the balance between dimerization and polymerization. nih.govnih.gov

The gold nanoparticle-catalyzed oxidation of OPD has been shown to exhibit nonmonotonic extinction transitions at 425 nm, where an initial increase in absorbance due to DAP formation is followed by a decrease. nih.govnih.govacs.org This decrease is attributed to the production of polyOPDs. nih.govnih.govacs.org

Catalytic Effects in this compound Reactions

Catalysts play a significant role in various reactions involving this compound, from its synthesis to its conversion into other valuable compounds.

In the synthesis of OPD derivatives, a triple catalytic system comprising iodine, a Lewis acid, and a Brønsted acid has been developed for the oxidative amination and aromatization of cyclohexanones. rsc.org This method allows for the efficient synthesis of substituted o-phenylenediamines using air as a green oxidant under mild conditions. rsc.org Another approach involves the catalytic hydrogenation of o-nitroaniline. google.compatsnap.com Bimetallic catalysts, such as palladium and nickel loaded on graphene oxide, have shown promise in this reduction, offering a potential route for industrial production. google.com Raney-nickel or palladium on a substrate are also effective catalysts for the hydrogenation and simultaneous dehalogenation of chloro-nitroanilines to produce OPD. google.com

Supported gold nanoparticles (AuNPs) have demonstrated catalytic efficacy in the selective synthesis of 2-substituted benzimidazoles from the reaction of this compound and aldehydes. nih.gov Among various supports, Au/TiO₂ was found to be highly active, facilitating the reaction at ambient conditions in high yields. nih.gov The catalyst's reusability makes this a practical and efficient method for forming C-N bonds. nih.gov

Furthermore, nanomaterials can exhibit catalytic or peroxidase-like activity in the oxidation of OPD. nih.govnih.gov For instance, polyvinylpyrrolidone-stabilized silver nanoparticles (PVP-Ag-NPs) can oxidize OPD to 2,3-phenazinediamine. nih.gov This catalytic activity can be selectively inhibited by certain ions like mercury (II), a principle that has been utilized for developing sensitive detection methods. nih.gov

Examples of Catalytic Systems in this compound Chemistry:

| Reaction Type | Catalyst System | Reactants | Product |

| Oxidative Aromatization/Amination | Iodine, Lewis acid, Brønsted acid | Cyclohexanones, Amines | Substituted o-phenylenediamines |

| Catalytic Hydrogenation | Pd-Ni on Graphene Oxide | o-Nitroaniline | This compound |

| C-N Bond Formation | Au/TiO₂ | This compound, Aldehydes | 2-Substituted benzimidazoles |

| Oxidation | PVP-Ag-NPs | This compound | 2,3-Phenazinediamine |

Homopolymerization of this compound (PoPD)

The creation of PoPD, the homopolymer of this compound, can be achieved through several methods, each influencing the final properties of the polymer.

Chemical Oxidative Polymerization Techniques

Chemical oxidative polymerization is a common and effective method for synthesizing PoPD. researchgate.netresearchgate.net This technique involves the use of an oxidizing agent to initiate the polymerization of the this compound monomer. researchgate.net A variety of oxidants have been successfully employed, including ammonium persulfate (APS), potassium dichromate, and ferric chloride. chinesechemsoc.orgeurjchem.comijacskros.com For instance, PoPD can be synthesized by reacting an this compound solution with an oxidizing agent, which results in the formation of the polymer as a powder or film. researchgate.net

The choice of oxidant can influence the degree of oxidation in the resulting polymer. For example, when using ammonium persulfate, varying the ratio of APS to the this compound monomer allows for the tuning of the polymer's oxidation state. chinesechemsoc.org This method has been utilized to produce PoPD for applications in energy storage devices like alkali-ion batteries. chinesechemsoc.org Another study employed potassium dichromate as the oxidant in the presence of different acids to synthesize doped PoPD. eurjchem.com Similarly, ferric chloride has been used as an oxidant, with hydrochloric acid acting as an initiator, to produce PoPD. ijacskros.com

Electrochemical Polymerization Methods

Electrochemical polymerization offers an alternative route to synthesize PoPD, often resulting in the formation of thin films directly onto an electrode surface. researchgate.netrowan.edu This method involves the application of a constant potential or potential cycling to an electrode immersed in a solution containing the this compound monomer. scirp.orgkoreascience.kr The resulting polymer films can be used for various applications, including as electrode modifiers and in the development of sensors. rowan.edukoreascience.kr

For example, PoPD thin films have been deposited on fluorine-doped tin oxide (FTO) conducting substrates using a two-electrode system at different acidic pH values. researchgate.net In another application, molecularly imprinted electrodes for the detection of oxycodone were created by the electropolymerization of this compound on glassy carbon electrodes. rowan.edu The presence of certain metal salts, such as copper nitrate and silver nitrate, during electropolymerization has been shown to accelerate the polymerization process and alter the properties of the resulting polymer composite. researchgate.net

Influence of pH and Oxidants on PoPD Synthesis

The pH of the reaction medium and the type of oxidant used are critical parameters that significantly influence the structure, properties, and morphology of the synthesized PoPD. acs.orgresearchgate.netnih.gov

The pH of the polymerization solution plays a crucial role in determining the final structure of the PoPD. researchgate.net Synthesis in strongly acidic solutions (low pH) tends to produce a phenazine-like ladder structure. acs.orgresearchgate.net Conversely, polymerization at higher pH values (above 1) often leads to the formation of an open-ring structure with some ladder units or even dimers, resulting in an insulating polymer. acs.orgresearchgate.net The solubility of the resulting polymer is also affected by the synthesis pH, with polymers synthesized at lower pH being generally insoluble. researchgate.net The electrical conductivity of the polymer can also be tuned by the pH, with polymers synthesized under more acidic conditions sometimes exhibiting different conductivity values compared to those made at higher pH. researchgate.net

The choice of oxidant also has a profound impact. Different oxidizing agents can lead to variations in the degree of doping and the resulting electrical conductivity of the PoPD. eurjchem.com For instance, a study using potassium dichromate as the oxidant found that the type of acid used for doping (e.g., sulfuric acid, phosphoric acid) influenced the doping degree and electrical conductivity of the polymer. eurjchem.com Similarly, the ratio of oxidant to monomer, as seen with ammonium persulfate, directly affects the oxidation state of the final polymer. chinesechemsoc.org

| Parameter | Influence on PoPD Synthesis and Properties |

| pH | Affects the polymer structure (ladder vs. open-ring), solubility, and electrical conductivity. acs.orgresearchgate.net |

| Oxidant Type | Influences the degree of doping and electrical conductivity. eurjchem.com |

| Oxidant/Monomer Ratio | Determines the oxidation state of the polymer. chinesechemsoc.org |

Microstructure and Morphology of PoPD

The microstructure and morphology of PoPD can be controlled through the synthesis conditions, leading to a variety of forms, from nanofibers and nanospheres to more complex structures like belts and bow-tie shapes. nih.govresearchgate.netrsc.org

The morphology of PoPD can be tuned by adjusting the pH of the synthesis solution. worldscientific.comresearchgate.net For example, using ammonium persulfate as an oxidant, the morphology of poly(p-phenylenediamine) (a related polymer) was varied from nanofibers to nanospheres and nest-like microspheres by changing the solution's pH. worldscientific.comresearchgate.net The introduction of certain salts, like sodium chloride, can also influence the self-assembly of PoPD oligomers, leading to the formation of different microstructures. researchgate.netrsc.org The concentration of the monomer itself can also play a role in determining the final morphology. researchgate.netrsc.org

Scanning electron microscopy (SEM) has revealed that PoPD can have particle sizes ranging from the micrometer to the nanometer scale, often with an unevenly dispersed nature. sciencepublishinggroup.com The use of templates, such as polyvinylpyrrolidone (B124986) (PVP), during chemical oxidative polymerization has been shown to guide the growth of PoPD into nanofiber morphologies. nih.gov The resulting morphology can impact the material's properties and potential applications. nih.gov

Thermal Stability and Degradation Kinetics of PoPD

Thermogravimetric analysis (TGA) is a key technique used to evaluate the thermal stability of PoPD. ijacskros.comnih.govsciencepublishinggroup.com These studies reveal that PoPD generally exhibits good thermal stability. nih.gov

The degradation of PoPD typically occurs in multiple steps. An initial weight loss is often observed at lower temperatures, which is attributed to the removal of moisture and low molecular weight oligomers. nih.gov The main degradation of the polymer backbone, consisting of benzenoid and quinonoid units, occurs at higher temperatures. nih.gov For instance, one study reported that the major degradation of PoPD nanofibers occurred between 312 °C and 700 °C. nih.gov Another study found that a PoPD sample was thermally stable up to 150°C, with the peak degradation temperature being 275°C. sciencepublishinggroup.com The thermal stability can be influenced by the synthesis method and the presence of surfactants. For example, PoPD synthesized without a surfactant was found to be stable up to 625°C, while the presence of sodium dodecyl sulfate (B86663) (SDS) lowered the decomposition temperature. ijacskros.com

The kinetics of thermal degradation can be analyzed to determine activation energies for the different decomposition steps. ijacskros.com This information provides further insight into the stability of the polymer.

| Degradation Stage | Temperature Range (°C) | Description |

| 1 | ~150 - 240 | Removal of moisture. nih.gov |

| 2 | ~240 - 312 | Loss of low molecular weight oligomers and side products. nih.gov |

| 3 | > 312 | Degradation of the polymer backbone. nih.gov |

Copolymerization of this compound with Other Monomers

Copolymerization of this compound with other monomers is a strategy to modify and enhance the properties of the resulting polymer. researchgate.net This approach allows for the creation of materials with tailored characteristics, such as improved solubility, altered electrochemical properties, and different spectral features. researchgate.netresearchgate.net

A variety of comonomers have been successfully copolymerized with this compound. These include aniline, o/p-toluidine (B81030), diphenylamine (B1679370), and o-aminophenol. scirp.orgresearchgate.netimt.siacs.org The copolymerization can be carried out using either chemical oxidative or electrochemical methods. researchgate.netimt.si

The properties of the resulting copolymers are highly dependent on the comonomer used and the monomer feed ratio. For example, the copolymerization of this compound with o-toluidine (B26562) and p-toluidine using potassium dichromate as an oxidant resulted in copolymers with different electrical conductivities, with the o-toluidine copolymers being more conductive. imt.si In another study, the electrochemical copolymerization of this compound and o-aminophenol yielded a copolymer with novel and improved electrical properties compared to the homopolymers. researchgate.net

The reactivity ratios of the monomers can provide insight into the copolymerization process. For the copolymerization of this compound and aniline, the reactivity ratios indicated a stronger tendency for homopolymerization than copolymerization. acs.org In situ spectroelectrochemical studies have been used to investigate the copolymerization mechanism, revealing the formation of intermediate species during the reaction. scirp.org

| Comonomer | Polymerization Method | Key Findings |

| Aniline | Chemical Oxidative | Copolymerization is temperature-dependent; reactivity ratios indicate a preference for homopolymerization. acs.org |

| o/p-Toluidine | Chemical Oxidative | o-Toluidine copolymers exhibit higher electrical conductivity than p-toluidine copolymers. imt.si |

| Diphenylamine | Electrochemical | In situ studies identified the formation of an intermediate species during copolymerization. scirp.org |

| o-Aminophenol | Electrochemical | The resulting copolymer showed improved electrical properties compared to the homopolymers. researchgate.net |

| m-Phenylenediamine (B132917) | Oxidative | Resulting copolymer platelets were synthesized in a highly acidic medium. chemicalpapers.com |

Polymerization Studies of O Phenylenediamine and Its Copolymers

Copolymers

Spectroelectrochemical methods, particularly in-situ ultraviolet-visible (UV-Vis) spectroscopy, are powerful tools for investigating the copolymerization of o-Phenylenediamine (OPD) with other monomers. These techniques allow for the real-time observation of intermediate species generated during the electrochemical process. scirp.orgsemanticscholar.org

Studies on the copolymerization of OPD with diphenylamine (B1679370) (DPA) on indium tin oxide (ITO)-coated glass electrodes have identified the formation of an intermediate in the initial stages. scirp.orgsemanticscholar.org This intermediate arises from the cross-reaction of the cation radicals of DPA and OPD, producing a distinct absorption peak at 538 nm in the UV-Vis spectra. scirp.orgsemanticscholar.org The spectral characteristics for the copolymerization are notably different from those observed during the homopolymerization of either DPA or OPD alone, confirming the occurrence of a copolymerization reaction. semanticscholar.org The different voltammetric characteristics between the homopolymerization and copolymerization processes further substantiate the formation of a copolymer. scirp.orgsemanticscholar.org

Similarly, the copolymerization of OPD with o-aminophenol (OAP) has been examined using in-situ UV-Vis spectroelectrochemistry. fxcsxb.com The process begins with the oxidation of OAP and OPD to form their respective cation radicals. These radicals then cross-react with the monomers or other cation radicals to form new dimer or oligomer intermediates, which exhibit structures like phenazine (B1670421) and polyaniline-like backbones. fxcsxb.com These intermediates continue to react, ultimately forming a copolymer characterized by two main absorption peaks at approximately 419 nm and 477 nm. fxcsxb.com

The spectroelectrochemical analysis of copolymers of OPD and polyaniline (PANI) also reveals distinct properties. researchgate.net The absorption spectra for the PPD–PANI copolymer differ significantly from those of the pure homopolymers in both oxidized (at +0.6 V) and reduced (at -0.4 V) states, indicating a modified electronic structure resulting from copolymerization. researchgate.net

Table 1: Spectroelectrochemical Data for this compound Copolymers

| Comonomer | Technique | Key Findings | Absorption Peaks of Intermediates/Copolymer | Citation |

|---|---|---|---|---|

| Diphenylamine (DPA) | In-situ UV-Vis | Formation of an intermediate from cross-reaction of cation radicals. | 538 nm | scirp.orgsemanticscholar.org |

| o-Aminophenol (OAP) | In-situ UV-Vis | Formation of phenazine and PANI-like intermediates. | 419 nm, 477 nm | fxcsxb.com |

| Polyaniline (PANI) | Spectroelectrochemistry | Copolymers show distinct absorption spectra from homopolymers. | Not specified | researchgate.net |

| o-Toluidine (B26562) (OT) | Raman Spectroelectrochemistry | Study of electrosynthesized copolymers and bilayer structures. | Not specified | acs.org |

The ratio of this compound to its comonomer in the initial feed mixture has a profound impact on the final properties of the resulting copolymer, including its solubility, optoelectronic characteristics, and thermal stability. rsc.orgnih.govresearchgate.net

In the copolymerization of OPD with carbazole, the monomer ratio significantly influences the photophysical properties. rsc.org As the proportion of OPD units in the copolymer increases, the fluorescence quantum yield also increases. rsc.org For instance, an increase in the poly(this compound) (POPD) content from 30% to 90% resulted in a quantum yield increase from 0.27 to 0.37. rsc.org The solubility of the copolymers is also dependent on the monomer ratio; copolymers with a higher number of POPD units show complete solubility in water and many organic solvents. rsc.org Conversely, those with a higher polycarbazole content have poor solubility in common organic solvents. rsc.org

Similar trends are observed in copolymers of OPD and pyrrole. The solubility of the POPD/Polypyrrole (Ppy) copolymer improves with an increasing amount of OPD content, which is attributed to the higher solubility of POPD in common organic solvents. nih.govtandfonline.com The optical properties are also tunable; UV-visible spectroscopy shows variations with changes in the monomer ratio. nih.govnih.gov The copolymer containing 80% POPD exhibited the highest fluorescence quantum yield among the tested ratios. nih.govtandfonline.comnih.gov The intrinsic viscosity and polymerization yield were found to be inversely dependent on the monomer mole ratio, where the yield decreased with an increase in the feed ratio of pyrrole. nih.gov

The electrical conductivity of copolymers can also be controlled by the monomer feed ratio. For copolymers of OPD and o/p-toluidine (B81030), the conductivity increases as the amount of this compound increases. scispace.com In the case of copolymers with 2,3-xylidine, the polymerization yield decreases significantly as the feed content of the xylidine (B576407) monomer increases, while the intrinsic viscosity remains almost constant. researchgate.net

Table 2: Effect of Monomer Ratio on this compound Copolymer Properties

| Comonomer | OPD Molar Ratio | Property Affected | Observation | Citation |

|---|---|---|---|---|

| Carbazole | 30% to 90% | Quantum Yield | Increased from 0.27 to 0.37 | rsc.org |

| Carbazole | Increasing OPD | Solubility | Increased solubility in water and organic solvents | rsc.org |

| Pyrrole | 80% | Quantum Yield | Highest among tested ratios (80/20, 50/50, 20/80) | nih.govtandfonline.comnih.gov |

| Pyrrole | Increasing OPD | Solubility | Increased solubility in polar solvents | nih.govtandfonline.com |

| Pyrrole | Increasing Pyrrole | Polymerization Yield | Decreased | nih.gov |

| o/p-Toluidine | Increasing OPD | Electrical Conductivity | Increased | scispace.com |

| 2,3-Xylidine | Increasing Xylidine | Polymerization Yield | Decreased significantly | researchgate.net |

Copolymerization is a versatile and effective strategy for the functionalization of this compound, allowing for the creation of new materials with tailored and enhanced properties suitable for a range of applications. nih.govresearchgate.nettandfonline.com This method allows for the design of functionalized moieties that combine the synergistic properties of both monomers. nih.gov The goal of functionalization often includes improving solubility, tuning optoelectronic and photophysical properties, and introducing new chemical functionalities. rsc.orgtandfonline.combenicewiczgroup.com

One approach to functionalization involves the copolymerization of OPD with a monomer that already possesses a desired functional group. For example, OPD has been functionalized with vanillin (B372448) (4-Hydroxy-3-methoxy benzaldehyde) by first forming a Schiff's base, which is then polymerized to yield an alternating copolymer. tandfonline.com This process results in a copolymer, Poly(oPD-co-Van), with enhanced thermal stability and significant antioxidant properties compared to the homopolymer POPD. tandfonline.com

Copolymerization can also be used to improve the processability of conductive polymers. For instance, copolymers of OPD with o-phenetidine (B74808) exhibit much better solubility than the OPD homopolymer, which is attributed to the incorporation of PHT units into the phenazine-like structure of the homopolymer. researchgate.net

Another strategy involves modifying an existing polymer with OPD. A poly(maleic anhydride-alt-vinyl acetate) copolymer can be functionalized with 1,2-phenylenediamine through a ring-opening amidation reaction. dergipark.org.tr This creates a new conjugate with fluorescent properties, demonstrating how OPD can be used to introduce specific functionalities into a polymeric backbone. dergipark.org.tr

The copolymerization of OPD with monomers like thiophene (B33073) or luminol (B1675438) is another route to tune photophysical and optoelectronic properties. researchgate.netnih.gov These studies aim to enhance characteristics such as oscillator strength, quantum yield, and bandgap for potential use in optoelectronic devices like OLEDs and sensors. researchgate.net The copolymerization of OPD with 3-Amino-5-methylthio-1H-1,2,4-triazole (AMTT) is another example where spectral, thermal, and optical properties are modified through functionalization via copolymerization. researchgate.net

Table 3: Examples of Functionalization of this compound via Copolymerization

| Comonomer / Method | Purpose of Functionalization | Resulting Copolymer/Conjugate | Enhanced Properties | Citation |

|---|---|---|---|---|

| Vanillin (via Schiff's base) | Introduce new functionality, enhance properties | Poly(oPD-co-Van) | Higher thermal stability, antioxidant activity | tandfonline.com |

| o-Phenetidine | Improve solubility | OPD/PHT copolymer | Better solubility than POPD homopolymer | researchgate.net |

| Thiophene | Tune optoelectronic properties | Poly(OPD-co-Thiophene) | Enhanced oscillator strength and quantum yield | researchgate.net |

| Luminol | Tailor opto-electronic properties for bio-imaging | Poly(OPD-co-Luminol) | Composition-dependent photophysical properties | nih.gov |

| Poly(maleic anhydride-alt-vinyl acetate) | Introduce fluorescence | Poly(MA-alt-VA)/1,2-PDA conjugate | Fluorescent properties | dergipark.org.tr |

| 3-Amino-5-methylthio-1H-1,2,4-triazole | Enhance photophysical and optical properties | Poly(OPD-co-AMTT) | Modified spectral, thermal, and optical properties | researchgate.net |

Advanced Materials Science Applications of O Phenylenediamine

Conductive Polymers from o-Phenylenediamine

Poly(this compound) (PoPD), a polymer synthesized from the oxidative polymerization of this compound, is a member of the conductive polymer family. cymitquimica.comresearchgate.net Unlike its parent monomer, PoPD possesses an extended π-conjugated system, which is a prerequisite for electrical conductivity. The structure of PoPD can vary from a ladder-type phenazine (B1670421) structure to an open-ring polyaniline derivative, depending on the synthesis conditions, such as the pH and the acid medium used. researchgate.netresearchgate.netencyclopedia.pub This structural versatility allows for the tuning of its properties. PoPD exhibits good thermal stability, solubility in some organic solvents, and environmental stability, making it a promising material for various electronic applications. cymitquimica.comresearchgate.netencyclopedia.pub

The electrical conductivity of poly(this compound) is intrinsically linked to its molecular structure and can be significantly enhanced through a process known as doping. In its undoped state, PoPD behaves as a semiconductor. journalijar.com For instance, undoped PoPD has been measured to have an electrical conductivity of 7.18 x 10⁻⁷ S/cm. researchgate.net

Doping involves treating the polymer with oxidizing agents (p-doping) or reducing agents (n-doping), which introduces charge carriers into the polymer backbone, thereby increasing its conductivity. Acid doping is a common method used for PoPD, where protonation of the imine nitrogen atoms facilitates the delocalization of electrons. researchgate.neteurjchem.com The type of acid used as a dopant has a considerable influence on the resulting conductivity. eurjchem.commdpi.com For example, doping with hydrochloric acid (HCl) can increase the conductivity significantly. researchgate.net Studies have shown that the conductivity of PoPD doped with different acids follows a trend that is dependent on the doping degree and the nature of the dopant anion. eurjchem.com The highest conductivity values are often observed for polymers doped with sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). researchgate.neteurjchem.com

The table below summarizes the electrical conductivity of PoPD under different doping conditions as reported in various research findings.

| Polymer Structure | Dopant | Conductivity (S/cm) | Reference |

| Open Ring PoPD | Hydrochloric Acid (HCl) | 8.8 x 10⁻⁵ | researchgate.net |

| Ladder PoPD | Hydrochloric Acid (HCl) | 1.7 x 10⁻⁷ | researchgate.net |

| PoPD (synthesized in H₂SO₄) | Sulfuric Acid (H₂SO₄) | 7.14 x 10⁻⁴ | researchgate.netresearchgate.net |

| Undoped PoPD | None | 7.18 x 10⁻⁷ | researchgate.net |

| GA/p(p-PDA) Composite | Hydrochloric Acid (HCl) | 5.16 x 10⁻² | mdpi.com |

This table is based on data extracted from the text and is for illustrative purposes.

Copolymerization is another strategy to modify the electrical properties. By copolymerizing this compound with other monomers like o-toluidine (B26562) or p-toluidine (B81030), the resulting material's conductivity can be tuned. imt.si

Electrochromism is the phenomenon where a material undergoes a reversible change in color when a burst of charge is applied. researchgate.net Poly(this compound) has demonstrated significant potential for use in electrochromic devices, such as smart windows, displays, and monitors, due to its distinct color-changing ability and electrochemical stability. researchgate.netresearchgate.netunizik.edu.ng

PoPD films can be deposited on conductive substrates, and when a potential is applied, they exhibit reversible color changes. researchgate.netresearchgate.netnanotechunn.com For example, PoPD films have been shown to switch from a transparent or light copper state to a green color during redox transitions. researchgate.net The optical density change (ΔOD) of PoPD has been measured at 0.64, confirming its electrochromic behavior. researchgate.netnanotechunn.com The electrochromic properties can be influenced by the polymerization conditions, such as the pH of the reaction medium. researchgate.net Furthermore, incorporating metal ions like copper (Cu) or silver (Ag) into the polymer matrix can alter the spectroelectrochemical properties and lead to unique colorimetric shifts. researchgate.net These composites have shown response times of approximately 10 seconds for the color change. researchgate.net

Copolymerization strategies have also been employed to tune the electrochromic performance, allowing for the creation of materials with multi-color capabilities. researchgate.net The combination of good solubility, distinct electrochromic properties, and environmental stability makes PoPD a valuable candidate for developing next-generation electrochromic technologies. researchgate.netnih.gov

Nanomaterial Synthesis Utilizing this compound

This compound serves as a critical precursor in the bottom-up synthesis of various functional nanomaterials. Its aromatic structure and reactive amine groups make it an ideal candidate for forming carbon-based nanostructures and for functionalizing the surface of inorganic nanoparticles.

Carbon dots (CDs) are quasi-spherical carbon nanoparticles (typically less than 10 nm in size) that exhibit size- and surface-chemistry-dependent photoluminescence. This compound is a widely used precursor for synthesizing CDs with tunable fluorescence, particularly in the yellow-to-red region of the spectrum. sci-hub.seresearchgate.net These CDs are synthesized through methods like solvothermal or microwave-assisted heating. researchgate.netmdpi.comaip.org

The luminescence properties of OPD-derived CDs can be precisely tuned by adjusting the synthesis conditions. researchgate.netnih.gov For example, using different solvents or adding other precursors like tartaric acid, ethylenediamine, or citric acid can shift the emission wavelength. mdpi.comaip.orgnih.govnih.gov Adding tartaric acid during synthesis can cause a red-shift in the photoluminescence from yellow-green to red. nih.gov The optical properties can also be reversibly tuned through post-synthesis treatments, such as a protonation-deprotonation process. researchgate.net The quantum yield (QY) of these CDs can be quite high, with values up to 38.5% or more reported. researchgate.net

The table below illustrates how different synthetic approaches using this compound can tune the luminescent properties of carbon dots.

| Co-precursor/Solvent | Synthesis Method | Emission Peak | Quantum Yield (QY) | Reference |

| None (in water) | Microwave-assisted | 573 nm | 38.5% | researchgate.net |

| Aniline | Solvothermal | Yellow Emission | - | mdpi.com |

| 1,8-diaminonaphthalene | Solvothermal | Red Emission | - | mdpi.com |

| Tartaric Acid | - | Red Emission | 22.0% | nih.gov |

| Ethylenediamine | Solvothermal | 546 nm (Green) | 24.2% | nih.gov |

This table is based on data extracted from the text and is for illustrative purposes.

These brightly emissive and tunable CDs have potential applications in light-emitting diodes (LEDs) and as fluorescent inks for anti-counterfeiting. researchgate.netnih.govnih.gov

This compound and its polymer, PoPD, are used to functionalize or coat magnetic nanoparticles (MNPs), such as those made of iron oxide (Fe₃O₄) or zinc ferrite (B1171679) (ZnFe₂O₄), creating novel hybrid materials. d-nb.inforesearchgate.net This integration combines the magnetic properties of the inorganic core with the functional capabilities of the organic shell. The polymer coating can prevent the agglomeration of MNPs, improve their stability, and provide reactive sites for further functionalization. d-nb.info